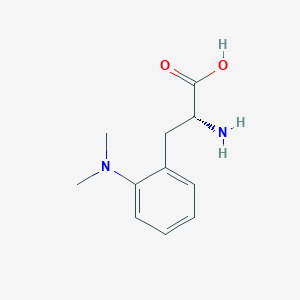

(R)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid

Übersicht

Beschreibung

®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include an amino group, a carboxylic acid group, and a dimethylamino-substituted phenyl ring. These features make it a valuable compound in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(dimethylamino)benzaldehyde and a suitable chiral amine.

Formation of Intermediate: The initial step involves the condensation of 2-(dimethylamino)benzaldehyde with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Carboxylation: The final step involves the carboxylation of the amine to introduce the carboxylic acid group, resulting in the formation of ®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The dimethylamino group can undergo substitution reactions with electrophiles to form quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Oximes, nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Quaternary ammonium salts.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds structurally related to (R)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid exhibit promising antimicrobial properties. For instance, derivatives have been tested against a range of drug-resistant bacterial strains, showing varying degrees of efficacy. A study reported that modifications to the phenyl ring significantly enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for the most effective derivatives .

1.2 Anti-inflammatory Effects

Compounds similar to this compound have demonstrated significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response. The inhibition percentages varied widely among different derivatives, highlighting the potential for developing new anti-inflammatory agents.

1.3 Analgesic Properties

The analgesic effects of related compounds have also been investigated. Animal model studies revealed that certain derivatives provided effective pain relief in conditions such as carrageenan-induced paw edema in rats. This suggests that this compound could be beneficial in pain management therapies.

Neuropharmacology

2.1 Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Research has indicated that this compound may play a role in protecting neuronal cells from oxidative stress and apoptosis. Studies on similar compounds have shown promise in mitigating neurodegenerative conditions like Alzheimer's disease by enhancing synaptic plasticity and reducing neuroinflammation .

2.2 Modulation of Neurotransmitter Systems

This compound has been noted for its ability to modulate neurotransmitter systems, particularly those involving glutamate receptors. Its structural similarity to amino acids allows it to interact with these receptors, potentially influencing cognitive functions and mood regulation .

Synthetic Biology

3.1 Building Blocks for Peptides

this compound serves as an important building block in peptide synthesis. Its incorporation into peptide chains can enhance stability and bioactivity, making it valuable in the development of novel therapeutic peptides .

3.2 Applications in Drug Design

The compound's unique structure allows for the design of targeted drug delivery systems. By modifying its chemical properties, researchers can create derivatives that selectively bind to specific biological targets, improving the efficacy and reducing side effects of therapeutic agents .

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of derivatives against a panel of multidrug-resistant pathogens, revealing that certain modifications significantly enhanced antibacterial activity compared to standard treatments. -

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving neurotoxic agents, a derivative of this compound demonstrated substantial neuroprotective effects, suggesting its potential use in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its specific interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino group but differs in its overall structure and functional groups.

N-(3-(Dimethylamino)propyl)amides: These compounds also contain the dimethylamino group but have different amide functionalities.

Uniqueness

®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid groups, which provide it with distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

(R)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid, commonly referred to as (R)-DMAP, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of (R)-DMAP

(R)-DMAP is an amino acid derivative characterized by a dimethylamino group attached to a phenyl moiety. This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system and in cancer therapy.

-

Neurotransmitter Modulation :

- (R)-DMAP is known to interact with glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological conditions. Studies have shown that compounds targeting mGluRs can exhibit antidepressant-like effects in animal models, suggesting that (R)-DMAP may have similar properties due to its structural analogies with known mGluR modulators .

-

Anticancer Activity :

- Preliminary research indicates that (R)-DMAP may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, modifications of amino acid derivatives have shown promising results against various cancer cell lines, including A549 lung cancer cells, where significant reductions in cell viability were observed .

Antidepressant Effects

A study investigating the effects of mGlu2/3 receptor antagonists demonstrated that compounds similar to (R)-DMAP could elicit significant antidepressant-like responses in rodent models. These effects were linked to enhanced synaptic plasticity and increased levels of neurotransmitters such as serotonin and dopamine .

Anticancer Properties

Research has highlighted the potential of (R)-DMAP derivatives in cancer treatment:

- In Vitro Studies :

- Mechanistic Insights :

Table 1: Summary of Biological Activities of (R)-DMAP Derivatives

Case Studies

-

Case Study on Antidepressant Activity :

- A study involving the administration of mGlu2/3 antagonists showed that compounds structurally related to (R)-DMAP significantly altered behavior in forced-swim tests, a common assay for assessing antidepressant efficacy. The results indicated that these compounds might enhance neuroplasticity and improve mood-related behaviors .

- Case Study on Cancer Cell Viability :

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)10-6-4-3-5-8(10)7-9(12)11(14)15/h3-6,9H,7,12H2,1-2H3,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTSWEZLQKZJQW-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC=C1C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.